molecular formula C10H14N2O2 B2667539 2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one CAS No. 2190141-45-6

2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one

Cat. No. B2667539
CAS RN: 2190141-45-6
M. Wt: 194.234
InChI Key: LFHAXVBAWMMLGS-UHFFFAOYSA-N
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Description

“2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one” is a chemical compound . It is related to the 2,7-diazaspiro[4.4]nonane family . This compound is used in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of “2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one” involves structural optimization of an acryloyl amine moiety . The synthesis process has been optimized to improve in vitro inhibitory activity .


Molecular Structure Analysis

The molecular structure of “2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one” has been analyzed using X-ray complex structural analysis . The compound binds in the switch-II pocket of KRAS G12C .


Chemical Reactions Analysis

The compound acts as a covalent inhibitor against KRAS G12C . It has been identified as a potent inhibitor through structural optimization .

Mechanism of Action

The mechanism of action of “2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one” involves binding to the KRAS protein at a mutated cysteine residue (G12C) . This binding is effective for the treatment of solid tumors .

Future Directions

The future directions for “2-Prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one” could involve further optimization of the compound for improved efficacy and safety . Additionally, more research could be conducted to explore its potential applications in other areas of medicinal chemistry .

properties

IUPAC Name

2-prop-2-enoyl-2,7-diazaspiro[4.4]nonan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(14)12-4-3-10(7-12)5-8(13)11-6-10/h2H,1,3-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHAXVBAWMMLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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